molecular formula C11H15N3O4S B13082132 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine

Cat. No.: B13082132
M. Wt: 285.32 g/mol
InChI Key: SBUKJPQWXRSAOW-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is an organic compound with the molecular formula C11H15N3O4S It is a derivative of piperazine, a heterocyclic compound containing nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine derivatives with nitrobenzenesulfonyl chloride. One common method includes the following steps:

    Starting Materials: Piperazine and 4-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.

    Procedure: The piperazine is dissolved in the solvent, and the base is added to neutralize the hydrochloric acid formed during the reaction. The nitrobenzenesulfonyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix and react the starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.

    Purification Techniques: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted piperazine derivatives.

    Reduction: Formation of 2-Methyl-1-(4-aminobenzenesulfonyl)piperazine.

    Oxidation: Formation of 2-Carboxy-1-(4-nitrobenzenesulfonyl)piperazine.

Scientific Research Applications

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.

    Pathways: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2-nitrobenzenesulfonyl)piperazine
  • 2-Methyl-1-(4-aminobenzenesulfonyl)piperazine
  • 2-Carboxy-1-(4-nitrobenzenesulfonyl)piperazine

Uniqueness

2-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its nitrobenzenesulfonyl group makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C11H15N3O4S/c1-9-8-12-6-7-13(9)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,9,12H,6-8H2,1H3

InChI Key

SBUKJPQWXRSAOW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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